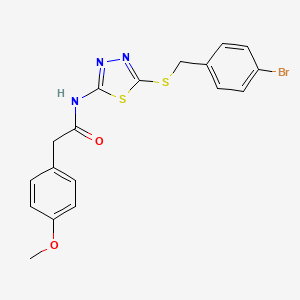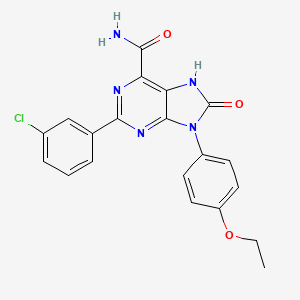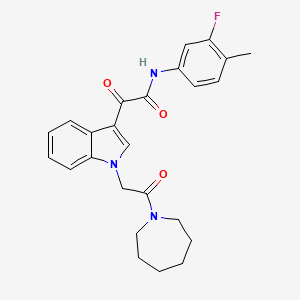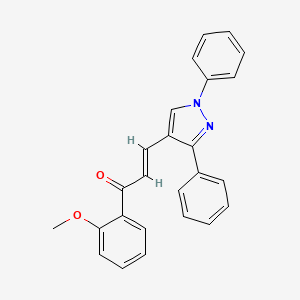
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has shown potential in various scientific research applications.
Scientific Research Applications
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives, including those with 1,3,4-thiadiazole moieties, demonstrating potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiviral Applications
Benzothiazole Derivatives with 1,3,4-Thiadiazole : Research indicates that benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibit significant antimicrobial and antiviral activities, suggesting potential applications in developing antiviral and antibacterial agents (Tang et al., 2019).
Imidazothiadiazole Analogs and Anticancer Screening : A study synthesizing N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrates their cytotoxic activities against cancer cell lines, particularly breast cancer, indicating potential for anticancer applications (Abu-Melha, 2021).
Antioxidant and Antimicrobial Properties : Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been found to exhibit antioxidant, antimicrobial, and toxic properties, indicating their potential in related pharmaceutical applications (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anticancer Properties
Anticancer Activity of Pyrazoline-Bearing Hybrid Molecule : A study on the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole shows promising anticancer properties in vitro, suggesting its potential in cancer therapy (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial Properties of Schiff Bases : Schiff bases derived from 1,3,4-thiadiazole compounds exhibit DNA protective ability, antimicrobial activity, and cytotoxicity against cancer cell lines, emphasizing their potential in antimicrobial and anticancer therapies (Gür et al., 2020).
Antitumor Activity of 1,3,4-Thiadiazole Derivatives : Synthesis of new 1,3,4-thiadiazole derivatives and their evaluation as possible anticancer agents show significant cytotoxic activity against tumor cell lines, particularly MCF-7 and A549 tumor cell lines (Çevik et al., 2020).
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S2/c1-24-15-8-4-12(5-9-15)10-16(23)20-17-21-22-18(26-17)25-11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUVZRYHMEJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)



![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)